molecular formula C12H12N2O3S B2424405 N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097909-49-2

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2424405
CAS No.: 2097909-49-2
M. Wt: 264.3
InChI Key: GMEGSVWJHMCJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the coupling of furan and thiophene derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This reaction is known for its mild conditions and high efficiency . The reaction involves the use of boron reagents and palladium catalysts to form the carbon-carbon bonds between the furan and thiophene rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and furans, while reduction can produce alcohols and amines.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide
  • N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its specific combination of furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic properties .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGSVWJHMCJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.